![molecular formula C11H11NO4S B2570640 2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid CAS No. 1708229-12-2](/img/structure/B2570640.png)
2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research in organic synthesis has led to the development of various methodologies for creating structurally complex molecules, including thienopyridines and related compounds. For instance, the study of hydrogen bonding in related dihydropyridin compounds through NMR spectroscopy and X-ray crystallography reveals insights into their chemical behavior and potential for forming unique chelate rings due to strong intramolecular hydrogen bonding (Dobbin et al., 1993). Such structural characteristics are crucial for designing molecules with specific functions, indicating the importance of understanding the foundational chemical properties for broader applications.
Chemical Reactions and Mechanisms
Research into the oxidation mechanisms of hydrocarbons by aqueous platinum salts provides a fundamental understanding of how similar organic compounds might undergo selective oxidation, a process relevant for synthesizing compounds with specific functional groups (Labinger et al., 1993). Similarly, studies on the synthesis and unusual recyclization of methyl pyrrolidinylidene propanoates demonstrate the chemical versatility and reactivity of compounds within this chemical family, showcasing the potential for creating novel molecules through targeted synthetic pathways (Gimalova et al., 2013).
Mechanism of Action
Target of Action
The primary targets of the compound 2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions within the cells where the compound is active.
properties
IUPAC Name |
2-hydroxy-2-methyl-3-(4-oxothieno[3,2-c]pyridin-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-11(16,10(14)15)6-12-4-2-8-7(9(12)13)3-5-17-8/h2-5,16H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRPWJPZGPIGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC2=C(C1=O)C=CS2)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid |
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